molecular formula C12H15BrO B122726 1-(4-Tert-butyl-2-bromophenyl)ethanone CAS No. 147438-85-5

1-(4-Tert-butyl-2-bromophenyl)ethanone

Cat. No.: B122726
CAS No.: 147438-85-5
M. Wt: 255.15 g/mol
InChI Key: XYVLYQOBKLEWKO-UHFFFAOYSA-N
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Description

1-(4-Tert-butyl-2-bromophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in the synthesis of more complex organic molecules.

Example Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and materials science.
Reaction TypeExample ReactionProducts
Nucleophilic SubstitutionR2NH+BrC6H4(tBu)C(O)CH3R2NC6H4(tBu)C(O)CH3+HBrR_2NH+BrC_6H_4(tBu)C(O)CH_3\rightarrow R_2N-C_6H_4(tBu)C(O)CH_3+HBrAmine-substituted product
Cross-CouplingC6H5Br+C6H4(tBu)C(O)CH3PdC6H5C6H4(tBu)C(O)CH3C_6H_5Br+C_6H_4(tBu)C(O)CH_3\xrightarrow{Pd}C_6H_5-C_6H_4(tBu)C(O)CH_3Biaryl compound

Research indicates that 1-(4-Tert-butyl-2-bromophenyl)ethanone exhibits potential biological activities. Its derivatives have been studied for their interactions with various biological targets, including enzymes and receptors.

Notable Activities:

  • Antimicrobial Properties: Some studies suggest that compounds derived from this ketone possess antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: Research has shown that certain derivatives may inhibit inflammatory pathways, indicating potential therapeutic uses.

Medicinal Chemistry

The compound is being explored for its potential in drug development. Its structural features allow it to act as a lead compound for synthesizing new pharmaceuticals.

Applications in Drug Development:

  • As a Precursor: It serves as a precursor for synthesizing bioactive molecules with potential therapeutic effects against diseases such as cancer and infections.
  • Structure-Activity Relationship (SAR) Studies: The compound's modifications can lead to derivatives with enhanced potency or selectivity towards specific biological targets.

Case Study 1: Antimicrobial Activity

In a study published by Nature, researchers evaluated the antimicrobial efficacy of derivatives of this compound against Mycobacterium tuberculosis. They found that certain modifications significantly increased potency, suggesting a promising avenue for developing new anti-tuberculosis agents .

Case Study 2: Anti-inflammatory Research

Another study investigated the anti-inflammatory properties of this compound's derivatives. The results indicated that specific substitutions on the aromatic ring led to increased inhibition of inflammatory cytokines in vitro, highlighting its potential as an anti-inflammatory agent .

Properties

CAS No.

147438-85-5

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(2-bromo-4-tert-butylphenyl)ethanone

InChI

InChI=1S/C12H15BrO/c1-8(14)10-6-5-9(7-11(10)13)12(2,3)4/h5-7H,1-4H3

InChI Key

XYVLYQOBKLEWKO-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)Br

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)Br

Synonyms

1-(2-BROMO-4-TERT-BUTYLPHENYL)ETHANONE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aluminum chloride (8.0 g, 60 mmol) was stirred in CH2Cl2 (200 mL), and acetyl chloride (8.5 mL, 120 mmol) was slowly added, producing a homogeneous solution. A solution of 3-bromo tert-butyl benzene (11 g, 50 mmol) in CH2Cl2 (20 mL) was slowly added, and the reaction was stirred at room temperature 16 h. After being diluted with CH2Cl2, the reaction was washed with water, saturated aqueous NaHCO3, and water. The organic solution was dried over Na2SO4 and concentrated under vacuum. Purification by silica gel chromatography (0%-50% CH2Cl2-hexanes) afforded 1-(4-tert-butyl-2-bromophenyl)ethanone (3.1 g, 24% yield) as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ 7.61 (d, J=1.8 Hz, 1H), 7.46 (d, J=8.1 Hz, 1H), 7.37 (dd, J=8.1, 1.8 Hz, 1H), 2.63 (s, 3H), 1.32 (s, 9H) ppm.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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